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Abstract
SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the

transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300

(EP300).[1][2] These proteins are crucial regulators of gene expression through their histone

acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional

machinery.[3][4] By competitively binding to the acetyl-lysine binding pocket of the

bromodomain, SGC-CBP30 effectively disrupts the interaction of CBP/p300 with acetylated

histones and other proteins, leading to modulation of gene transcription.[3][5] This document

provides detailed application notes and protocols for the use of SGC-CBP30 in primary cell

culture, a critical tool for studying cellular processes in a more physiologically relevant context.

Mechanism of Action
SGC-CBP30 specifically targets the bromodomains of CBP and p300, preventing them from

"reading" acetylated lysine residues on histones and other proteins.[3][5] This disruption

interferes with the recruitment of the transcriptional machinery to gene promoters and

enhancers, ultimately leading to a highly specific transcriptional reprogramming.[5][6] Unlike

pan-HAT inhibitors, SGC-CBP30's targeted approach on the reader domain allows for a more

nuanced investigation of CBP/p300 function.[5]
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SGC-CBP30 Mechanism of Action

Applications in Primary Cell Culture
SGC-CBP30 has been utilized in various primary cell culture systems to investigate its effects

on fundamental biological processes.

Immunology: In primary human CD4+ T cells, SGC-CBP30 has been shown to suppress the

differentiation of Th17 cells and reduce the secretion of IL-17A, a key cytokine in

inflammatory responses.[7][8] This makes it a valuable tool for studying autoimmune and

inflammatory diseases.

Sepsis and Inflammation: Studies using primary murine peritoneal macrophages (MPM)

have demonstrated that SGC-CBP30 can inhibit the release of high mobility group box 1

(HMGB1), a critical mediator in sepsis, by blocking its nucleocytoplasmic transport and

synthesis.[9]

Cellular Reprogramming: SGC-CBP30 has been identified as an enhancer of cellular

reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[3]
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Myogenic Differentiation: In porcine skeletal muscle satellite cells, SGC-CBP30 has been

used to investigate the role of H3K27 acetylation in myogenic differentiation.[10][11]

Quantitative Data Summary
The following tables summarize key quantitative data for SGC-CBP30 from various assays.

Table 1: Binding Affinity and Inhibitory Concentrations

Parameter Target Value Assay Type Reference

Kd CBP 21 nM

Isothermal

Titration

Calorimetry (ITC)

[12]

Kd p300 32 nM

Isothermal

Titration

Calorimetry (ITC)

IC50 CBP 21 - 69 nM Cell-free assay [2]

IC50 p300 38 nM Cell-free assay [2]

EC50
CBP-H3.3

Binding
0.28 µM

NanoBRET

Assay (in

HEK293 cells)

[6]

EC50
MYC expression

reduction
2.7 µM

Quantigene Plex

Assay (in AMO1

cells)

[13]

Table 2: Selectivity Profile

Bromodomain
Selectivity over
CBP (fold)

Assay Type Reference

BRD4(1) 40
Isothermal Titration

Calorimetry (ITC)
[12]

BRD4(2) 250 Not Specified
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Experimental Protocols
General Handling and Storage

Formulation: SGC-CBP30 is a crystalline solid.[2]

Solubility: Soluble in DMSO (≤ 19 mM) and absolute ethanol (≤ 9.8 mM).[2]

Storage: Store the solid compound at -20°C, protected from light and with a desiccant for

long-term stability.[2] Stock solutions in DMSO can be stored at -20°C; it is recommended to

aliquot to avoid repeated freeze-thaw cycles.[2]

Preparation of Stock Solutions
To prepare a 10 mM stock solution in DMSO, dissolve 1 mg of SGC-CBP30 in 196 µL of

DMSO.[2]

Vortex briefly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C.

General Protocol for Treating Primary Cells
This protocol provides a general guideline. Optimal conditions (concentration, incubation time)

should be determined empirically for each primary cell type and experimental setup.

1. Isolate and Culture
Primary Cells

2. Prepare SGC-CBP30
Working Solution 3. Treat Cells 4. Incubate 5. Harvest and Analyze

Click to download full resolution via product page

General Experimental Workflow

Cell Seeding: Plate primary cells at the desired density in appropriate culture medium and

allow them to adhere or stabilize overnight.

Preparation of Working Solution: Dilute the SGC-CBP30 stock solution in fresh culture

medium to the desired final concentration immediately before use. It is critical to ensure the

final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[2]
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Treatment: Remove the old medium from the cells and replace it with the medium containing

SGC-CBP30 or a vehicle control (medium with the same concentration of DMSO).

Incubation: Incubate the cells for the desired period. Incubation times can range from a few

hours (e.g., 6 hours for gene expression analysis) to several days (e.g., 6 days for viability

assays), depending on the experiment.[6]

Downstream Analysis: Following incubation, cells can be harvested for various downstream

analyses, including:

RNA analysis (qRT-PCR, RNA-seq): To assess changes in gene expression.

Protein analysis (Western blotting, ELISA): To measure protein levels and cytokine

secretion.

Chromatin Immunoprecipitation (ChIP-qPCR, ChIP-seq): To investigate changes in histone

modifications and protein-DNA interactions.

Cell viability and proliferation assays (e.g., Resazurin, MTT): To determine the effect on

cell growth.

Flow cytometry: For cell cycle analysis and apoptosis assays.

Example Protocol: Inhibition of Inflammatory Response
in Primary Macrophages
This protocol is adapted from studies on the effect of SGC-CBP30 on primary murine

peritoneal macrophages (MPMs).[9]

Isolation of MPMs: Isolate peritoneal macrophages from mice using standard procedures.

Cell Culture: Plate MPMs in complete DMEM medium and allow them to adhere for 2-4

hours. Wash to remove non-adherent cells.

Pre-treatment: Pre-treat the adherent MPMs with SGC-CBP30 (e.g., 4 µM) or vehicle

(DMSO) for 2 hours.
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Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS)

(e.g., 500 ng/mL) or recombinant HMGB1 (e.g., 100-500 ng/mL) for the desired time (e.g., 1-

24 hours).

Analysis:

Cytokine Measurement: Collect the culture supernatant to measure the levels of

inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

Western Blotting: Lyse the cells to prepare whole-cell extracts. Analyze the

phosphorylation status of key signaling proteins (e.g., MAPKs, IKKα/β, IκBα) by Western

blotting to assess pathway activation.

HMGB1 Release: Measure the concentration of HMGB1 in the culture supernatant by

ELISA.

Signaling Pathways Affected by SGC-CBP30
SGC-CBP30 has been shown to modulate several key signaling pathways by altering the

transcriptional landscape.
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Signaling Pathways Modulated by SGC-CBP30
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Key Signaling Pathways Modulated by SGC-CBP30

IRF4/MYC Axis in Multiple Myeloma: In multiple myeloma cells, SGC-CBP30 has been

shown to downregulate the expression of Interferon Regulatory Factor 4 (IRF4), a key

transcription factor for myeloma cell survival. This, in turn, leads to the suppression of the

oncogene c-MYC.[6]

Th17 Cell Differentiation: SGC-CBP30 inhibits the production of IL-17A in human Th17 cells,

suggesting an important role for CBP/p300 in the transcriptional regulation of this lineage-

defining cytokine.[7]

HMGB1-Mediated Inflammation: SGC-CBP30 can block HMGB1-induced inflammatory

responses by inhibiting the activation of downstream signaling pathways, including the NF-
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κB and MAPK pathways.[9]

Conclusion
SGC-CBP30 is a powerful and selective tool for investigating the biological roles of the

CBP/p300 bromodomains in primary cell cultures. Its ability to modulate specific transcriptional

programs provides a unique opportunity to dissect complex cellular processes in a

physiologically relevant setting. The protocols and data presented here serve as a

comprehensive guide for researchers to effectively utilize SGC-CBP30 in their studies. As with

any chemical probe, it is essential to include appropriate controls, such as a vehicle control and

potentially a negative control compound, to ensure the observed effects are specific to the

inhibition of the CBP/p300 bromodomains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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